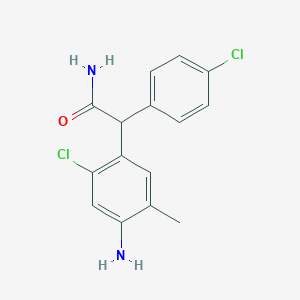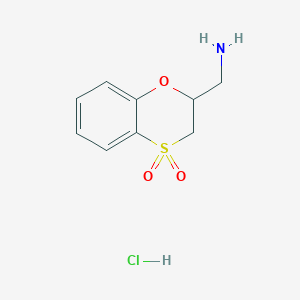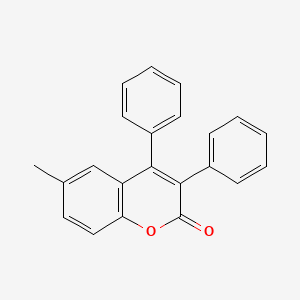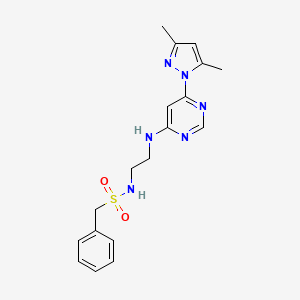
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid , also known by its chemical formula C₁₉H₁₇NO₂ , is a synthetic compound with intriguing properties. Its molecular weight is approximately 291.35 g/mol . The IUPAC name for this compound is 3,8-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid .
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are widely recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to the formation of stable chelating complexes with surface metallic atoms, which is facilitated by high electron density and the presence of polar substituents. This application is crucial for protecting materials in various industrial processes and environments (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Synthesis of Pyrimidoquinolines
Another significant application involves the synthesis of pyrimido[4,5-b]quinolines, which are known for their therapeutic importance. These compounds have been developed through novel synthetic routes, offering potential in medicinal chemistry for creating drugs with significant therapeutic benefits (R. Nandha kumar, T. Suresh, A. Mythili, & P. Mohan, 2001).
Quinoline and Quinazoline Alkaloids in Drug Development
Quinoline and quinazoline alkaloids have garnered attention for their bioactive properties, including antitumor, antimalarial, antibacterial, and antifungal activities. The discovery of compounds like quinine and camptothecin from these classes has significantly impacted antimalarial and anticancer drug development, highlighting the potential of quinoline derivatives in pharmaceuticals (Xiao-fei Shang et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Research into carboxylic acids, like quinoline-4-carboxylic acid derivatives, has shown that these compounds can inhibit microbes at concentrations below the desired yield and titer in fermentative production. This understanding is crucial for developing strategies to increase microbial robustness in industrial bioprocesses (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).
Quinoline Derivatives in Optoelectronic Materials
Quinoline derivatives are also being explored for their applications in optoelectronic materials due to their luminescent properties. These compounds are part of the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, showcasing the versatility of quinoline derivatives in material science (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
Eigenschaften
IUPAC Name |
3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-7-9-14(10-8-11)18-13(3)16(19(21)22)15-6-4-5-12(2)17(15)20-18/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCGUUPBIALSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)
![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)



![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)

![N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2562447.png)
![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2562449.png)

![(2,4-dichlorophenyl)[1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2562453.png)
![2,2-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2562454.png)
